molecular formula C9H12SSi B1330703 Trimethyl(thiophen-2-ylethynyl)silane CAS No. 40231-03-6

Trimethyl(thiophen-2-ylethynyl)silane

Cat. No.: B1330703
CAS No.: 40231-03-6
M. Wt: 180.34 g/mol
InChI Key: OQUBLKNISPLGJP-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-2-ylethynyl)silane is a useful research compound. Its molecular formula is C9H12SSi and its molecular weight is 180.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

Trimethyl(thiophen-2-ylethynyl)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its thiophene and ethynyl groups. These interactions often involve covalent bonding or coordination with metal ions present in the active sites of enzymes. For example, this compound can act as a ligand for metal-catalyzed reactions, facilitating the formation of new chemical bonds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions and other biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can inhibit the activity of certain proteases by forming a covalent bond with the catalytic serine residue. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and improve cellular function. At high doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of sulfur-containing compounds. It can interact with enzymes such as cytochrome P450 and glutathione S-transferase, affecting the detoxification and biotransformation of xenobiotics. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or lysosomes, through post-translational modifications or targeting signals. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

trimethyl(2-thiophen-2-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUBLKNISPLGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344435
Record name 2-[(Trimethylsilyl)ethynyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40231-03-6
Record name 2-[(Trimethylsilyl)ethynyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilylethynyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-iodothiophene (500 mg, 2.38 mmol), Pd(PPh3)2Cl2 (52.95 mg, 0.0754 mmol), CuI (28.1 mg, 0.14756 mmol) and diisopropylamine (0.62 ml, 4.4744 mmol) in THF (4 ml) was degassed thoroughly with argon, and trimethylsilyl acetylene (0.453 ml, 3.284 mmol) was added at room temperature. After stirring the reaction mixture for 16 hours at room temperature, it was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to yield 300 mg of trimethyl(thiophen-2-ylethynyl)silane (300 mg, 1.66 mol, yield 70.02%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
52.95 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
28.1 mg
Type
catalyst
Reaction Step One
Quantity
0.453 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Use a method similar to the General Procedure 8 to couple 2-bromo-thiophene (0.97 nm, 10 mmol) with ethynyl-trimethylsilane (2.82 mL, 20 mmol). Purify by chromatography on silica gel eluting with isohexane to give the desired intermediate (1.46 g, 81%). GC-MS m/z 180 (M+).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere a solution of 12.0 grams (0.074 mole) of 2-bromothiophene, 9.0 grams (0.092 mole) of trimethylsilylacetylene, and 120 ml of triethylamine was stirred, and 0.52 gram (catalyst) of bis(triphenylphosphine)palladium(II) chloride and 0.28 gram (catalyst) of copper(I) iodide were added. Upon completion of addition, the reaction mixture was stirred at ambient temperature during an 18 hour period. After this time the reaction mixture was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether, and the solution was washed with two portions of an aqueous 10% ammonium chloride solution, one portion of water, and one portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 10% methylene chloride in hexane. The appropriate fractions were combined and concentrated under reduced pressure yielding 11.0 grams of 2-trimethylsilylethynylthiophene. The nmr spectrum was consistent with the proposed structure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.28 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of piperidine (10 mL, 93.9 mmol), 2-bromothiophene (3.21 g, 19.7 mmol), and (trimethylsilyl)acetylene (2.13 g, 21.7 mmol) was added Pd(PPh3)4 (0.03 g, 0.026 mmol), followed by CuI (0.01 g, 0.05 mmol) and PPh3 (0.015 g, 0.057 mmol). The reaction mixture was heated at the reflux temperature for 45 min., and was allowed to cool to room temperature. The resulting dark brown slurry was diluted with pentane (20 mL) and water (20 mL) and the aqueous layer was extracted with pentane (2×20 mL). The organic layers were washed with a saturated NH4Cl solution (4 mL) and a 3M HCl solution (4 mL), dried (MgSO4) and concentrated under reduced pressure to give 2-(2-thienyl)-1-trimethylsilylacetylene (2.79 g, 79%) as a reddish brown oil: GC-MS m/z (rel abundance) 180 (M+, 30%); 1H NMR (CDCl3) δ 0.15 (s, 9H), 6.79 (m, 1H), 7.15 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.03 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0.01 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Trimethylsilylethynyl)thiophene in materials science?

A1: 2-(Trimethylsilylethynyl)thiophene serves as a crucial precursor for synthesizing oligo(3-ethyl-2,5-thiophene ethynylene)s, a class of rigid rod conjugated oligomers. These oligomers show promise as "molecular wires" due to their potential application in molecular electronic devices. [, ]

Q2: How does the structure of 2-(Trimethylsilylethynyl)thiophene influence its reactivity?

A2: The trimethylsilyl group in 2-(Trimethylsilylethynyl)thiophene plays a vital role in its reactivity. It can be easily removed (protodesilylation) to expose a terminal alkyne, which can then participate in various coupling reactions, such as the Sonogashira coupling, to build extended conjugated systems. [, ] Additionally, the presence of both the thiophene ring and the alkyne moiety allows for diverse reactivity, enabling its incorporation into complex molecular architectures. []

Q3: Can you elaborate on the use of 2-(Trimethylsilylethynyl)thiophene in polymer synthesis and the properties of the resulting polymers?

A3: 2-(Trimethylsilylethynyl)thiophene acts as a monomer in the synthesis of poly(silylenevinylene)s via alkyne polyhydrosilylation reactions. [] These polymers exhibit interesting photonic properties, most notably aggregation-enhanced emission. This means their fluorescence intensifies when aggregated in poor solvents or solid films, unlike many conventional fluorophores that suffer from aggregation-caused quenching. []

Q4: How have researchers utilized 2-(Trimethylsilylethynyl)thiophene in organometallic chemistry?

A4: Research demonstrates the use of 2-(Trimethylsilylethynyl)thiophene and its derivative, 2,4-bis(trimethylsilylethynyl)thiophene, as ligands for coordinating with cobalt carbonyl units. This coordination forms various organometallic complexes, which have been characterized and their electrochemical properties investigated. [] This research sheds light on the potential of these complexes in areas like catalysis and materials science.

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